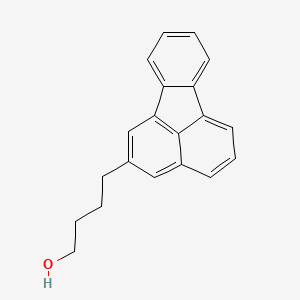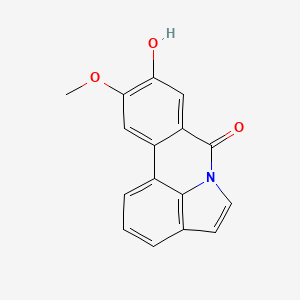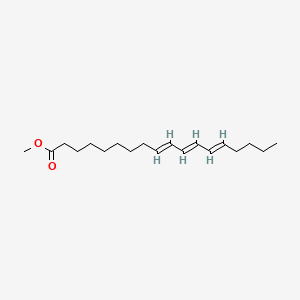
Methyl beta-eleostearate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl beta-eleostearate is a methyl ester derivative of eleostearic acid, a conjugated triene fatty acid. It is commonly found in tung oil, which is derived from the seeds of the tung tree (Vernicia fordii). This compound is known for its unique chemical structure, which includes three conjugated double bonds, making it a subject of interest in various fields of research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Methyl beta-eleostearate can be synthesized through the esterification of eleostearic acid with methanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is produced from tung oil. The oil undergoes transesterification with methanol in the presence of a base catalyst, such as sodium methoxide. This process converts the triglycerides in tung oil into methyl esters, including this compound .
化学反応の分析
Types of Reactions
Methyl beta-eleostearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Polymerization: It can undergo thermal polymerization to form cyclic monomers and polymers.
Cyclization: Under mild thermal conditions, this compound can cyclize to form 1,2-dialkyl-3,5-cyclohexadiene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Polymerization: Thermal polymerization is typically carried out at elevated temperatures (around 250°C) without the need for additional reagents.
Cyclization: Cyclization reactions are conducted under mild thermal conditions, often in the presence of a solvent such as ethanol.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Polymerization: Cyclic monomers and polymers.
Cyclization: 1,2-dialkyl-3,5-cyclohexadiene.
科学的研究の応用
Methyl beta-eleostearate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and cyclic compounds.
Medicine: Research is ongoing to investigate its potential anti-inflammatory and anti-cancer properties due to its unique chemical structure.
Industry: It is used in the production of environmentally friendly plasticizers and other industrial chemicals.
作用機序
The mechanism of action of methyl beta-eleostearate is primarily related to its ability to undergo polymerization and cyclization reactions. The conjugated double bonds in its structure allow it to participate in Diels-Alder reactions, leading to the formation of cyclic compounds. These reactions are facilitated by the presence of specific catalysts and thermal conditions .
類似化合物との比較
Similar Compounds
Methyl alpha-eleostearate: Another isomer of eleostearic acid with different double bond configurations.
Methyl linolenate: A methyl ester of linolenic acid, which has a similar structure but different reactivity due to the absence of conjugated double bonds.
Uniqueness
Methyl beta-eleostearate is unique due to its conjugated triene structure, which imparts distinct chemical reactivity compared to other fatty acid methyl esters. This structure allows it to undergo specific polymerization and cyclization reactions that are not possible with non-conjugated fatty acid esters .
特性
CAS番号 |
4238-03-3 |
|---|---|
分子式 |
C19H32O2 |
分子量 |
292.5 g/mol |
IUPAC名 |
methyl (9E,11E,13E)-octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10+ |
InChIキー |
KOJYENXGDXRGDK-OBWVEWQSSA-N |
異性体SMILES |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OC |
正規SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


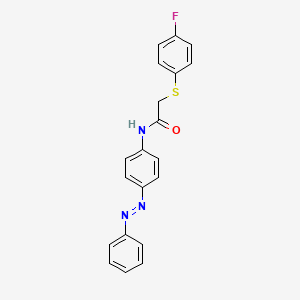


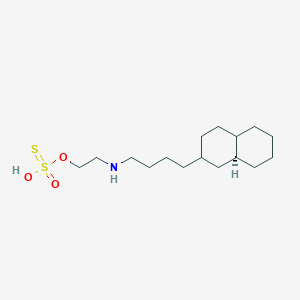

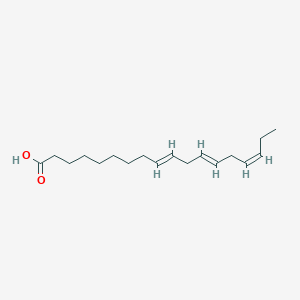
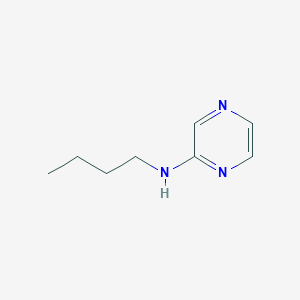
![1-(4-ethylpiperazin-1-yl)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14152190.png)
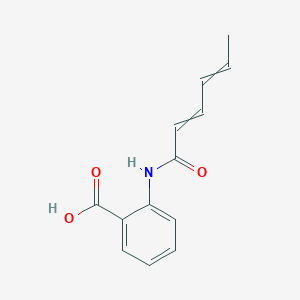

![N-[2-[(2-acetamidophenyl)disulfanyl]phenyl]acetamide](/img/structure/B14152208.png)
